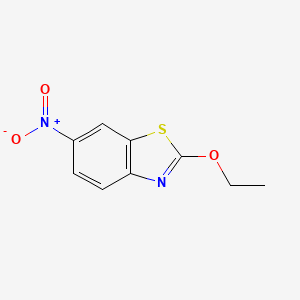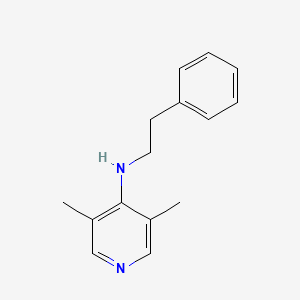
3,5-Dimethyl-4-phenethylaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-phenethylaminopyridine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. The presence of the phenethylamine group and the dimethyl substitutions on the pyridine ring gives this compound unique chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-phenethylaminopyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyridine with phenethylamine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-phenethylaminopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenethylamine group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-phenethylaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-phenethylaminopyridine involves its interaction with molecular targets such as enzymes and receptors. The phenethylamine group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyridine: Lacks the phenethylamine group, resulting in different chemical and biological properties.
4-Phenethylaminopyridine: Similar structure but without the dimethyl substitutions, affecting its reactivity and interactions.
Phenethylamine: A simpler structure without the pyridine ring, leading to different applications and effects.
Uniqueness
3,5-Dimethyl-4-phenethylaminopyridine is unique due to the combination of the phenethylamine group and the dimethyl substitutions on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Número CAS |
63681-06-1 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N2/c1-12-10-16-11-13(2)15(12)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,17) |
Clave InChI |
XTSBEKTYXSJYBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1NCCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
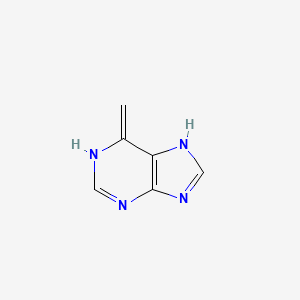
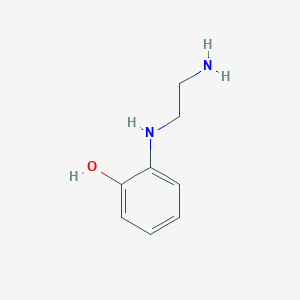

![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
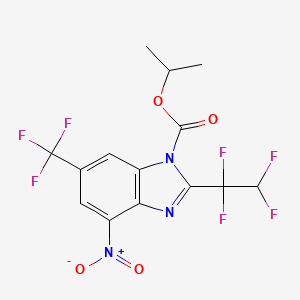
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
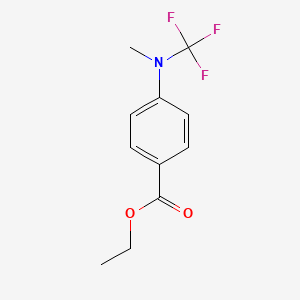
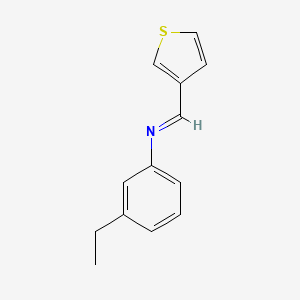

![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
